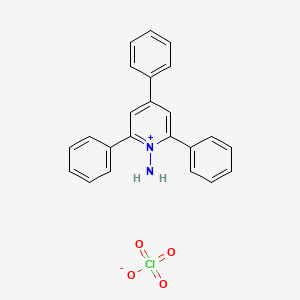
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with amino and triphenyl groups, along with a perchlorate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with primary amines. The reaction proceeds through a condensation mechanism, where the pyrylium precursor reacts with the amine to form the desired pyridinium salt . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinium salts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other pyridinium salts and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1-amino-2,4,6-triphenyl-, tetrafluoroborate
- Pyridinium, 1-amino-2,4,6-triphenyl-, chloride
- Pyridinium, 1-amino-2,4,6-triphenyl-, bromide
Uniqueness
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate is unique due to its specific anion (perchlorate) and the resulting properties. The perchlorate anion can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar pyridinium salts .
Eigenschaften
CAS-Nummer |
61777-42-2 |
|---|---|
Molekularformel |
C23H19ClN2O4 |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
2,4,6-triphenylpyridin-1-ium-1-amine;perchlorate |
InChI |
InChI=1S/C23H19N2.ClHO4/c24-25-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,24H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ADKSXEIOIGFCJJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


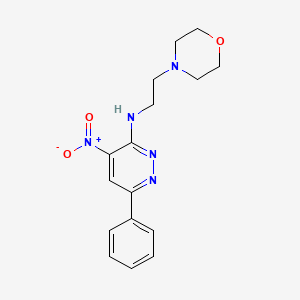
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
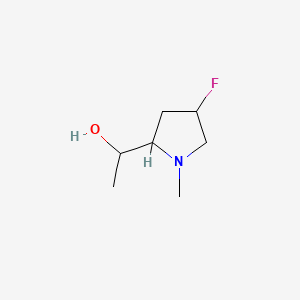
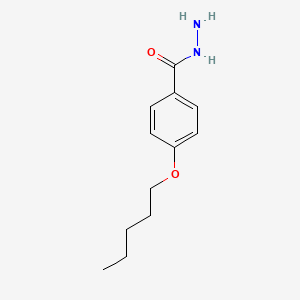
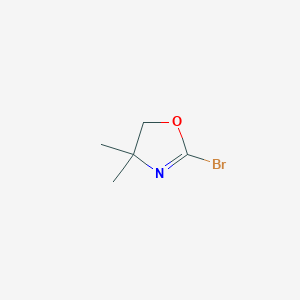
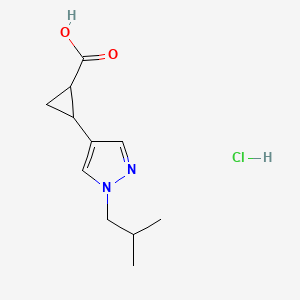
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
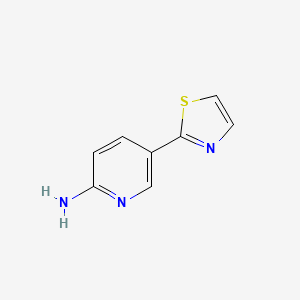
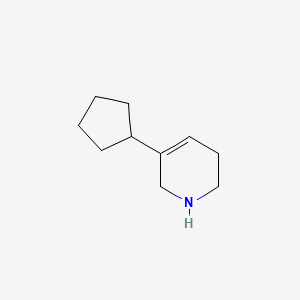
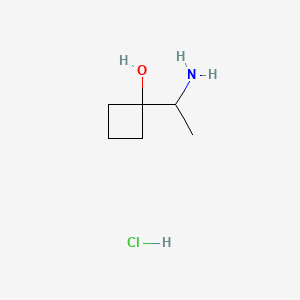
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


